

Application Notes and Protocols for 4-Ethyloctane

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Compound of Interest

Compound Name: 4-Ethyloctane

Cat. No.: B094392

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Abstract

This document provides detailed experimental procedures and data relevant to the handling and analysis of **4-ethyloctane** (C₁₀H₂₂). It is intended for researchers, chemists, and professionals in drug development and materials science. The protocols cover a representative synthesis, purification, and standard analytical techniques for identity and purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

4-Ethyloctane is a branched-chain alkane, a colorless and flammable liquid at room temperature.^[1] It is characterized by its low solubility in water and good solubility in nonpolar organic solvents such as alcohols, ethers, and benzene.^{[1][2]} Its primary applications are as an organic solvent and as a reference compound in analytical chemistry.^{[1][3]}

Table 1: Physicochemical Data for **4-Ethyloctane**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₂	[1][2]
Molecular Weight	142.28 g/mol	[4][5]
CAS Number	15869-86-0	[4][5]
Density	0.733 g/cm ³	[2][3]
Boiling Point	163.6 °C (at 760 mmHg)	[2][3]
Melting Point	-87.69 °C	[2][3]
Flash Point	36.5 °C	[2][3]
Vapor Pressure	2.69 mmHg (at 25 °C)	[2][3]
Water Solubility	75.36 µg/L	[2]
Refractive Index	1.4131	[2]

| XLogP3 | 5.3 |[2][4] |

Experimental Protocols

Protocol: Synthesis of 4-Ethyloctane via Grignard Reaction

This protocol describes a representative method for synthesizing **4-ethyloctane** using a Grignard reagent, a common and versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an alkyl magnesium halide (Grignard reagent) with a suitable alkyl halide.

Workflow for Grignard Synthesis of 4-Ethyloctane

Caption: Workflow diagram for the synthesis of **4-ethyloctane**.

Materials:

- 1-Bromohexane

- 1-Bromobutane
- Magnesium turnings
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
- Distillation apparatus

Procedure:

- Grignard Reagent Preparation:
 - Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings to the flask.
 - Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.
 - Slowly add the 1-bromohexane solution to the magnesium turnings with stirring. The reaction should initiate spontaneously (indicated by cloudiness and gentle reflux). If not, gentle warming may be required.
 - Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the hexylmagnesium bromide reagent.
- Coupling Reaction:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the 1-bromobutane solution dropwise to the stirred Grignard reagent.

- After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup and Extraction:
 - Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification:
 - Purify the resulting crude oil by fractional distillation under atmospheric pressure.
 - Collect the fraction boiling at approximately 163-164 °C.[\[2\]](#)[\[3\]](#)

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like **4-ethyloctane** and confirming its molecular weight.[\[4\]](#)[\[6\]](#)

Table 2: Typical GC-MS Parameters for **4-Ethyloctane** Analysis

Parameter	Setting
Gas Chromatograph (GC)	
Column	Standard non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Injection Mode	Split (e.g., 50:1 ratio)
Injector Temperature	250 °C
Carrier Gas	Helium, constant flow (e.g., 1.0 mL/min)
Oven Program	50 °C (hold 2 min), ramp to 200 °C at 10 °C/min
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	35-250 m/z
Ion Source Temperature	230 °C

| Quadrupole Temperature | 150 °C |

Procedure:

- Sample Preparation: Prepare a dilute solution of the **4-ethyloctane** sample (e.g., 1 µL in 1 mL) using a high-purity non-polar solvent like hexane or pentane.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Run the analysis using the parameters outlined in Table 2.
- Data Analysis:
 - Confirm the retention time against a known standard if available. The Kovats retention index on a standard non-polar column is approximately 952-961.[\[4\]](#)
 - Analyze the mass spectrum. The molecular ion (M^+) peak should be visible at m/z 142.

- Examine the fragmentation pattern for characteristic alkane fragments (e.g., losses of methyl, ethyl, propyl, and butyl groups). Key fragments are often observed at m/z 43 and 57.^[4]
- Assess purity by integrating the peak area of **4-ethyloctane** relative to any impurity peaks.

Protocol: Structural Verification by NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.^{[4][7]}

Analytical Workflow for Quality Control

Caption: Quality control workflow for synthesized **4-ethyloctane**.

Materials:

- Purified **4-ethyloctane** sample
- Deuterated chloroform (CDCl_3) with 0.03% TMS (tetramethylsilane)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Place approximately 10-20 mg of the purified **4-ethyloctane** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS.
 - Agitate the mixture until the sample is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:

- Acquire a standard proton spectrum. Due to the overlapping signals of the aliphatic protons, the spectrum will show complex multiplets in the region of approximately 0.8-1.4 ppm.
- The terminal methyl groups (-CH₃) will appear as triplets around 0.9 ppm. The methine proton (-CH) at the branch point will be a multiplet further downfield within the aliphatic envelope.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to symmetry, fewer than 10 unique carbon signals are expected. The spectrum will show distinct signals for the methyl, methylene, and methine carbons in the aliphatic region (approx. 10-40 ppm).
- Data Analysis:
 - Integrate the ¹H NMR signals to confirm proton ratios.
 - Compare the observed chemical shifts in both ¹H and ¹³C spectra with predicted values from standard software or databases to confirm the **4-ethyloctane** structure.

Safety and Handling

4-Ethyloctane is a flammable liquid and should be handled with appropriate care.[1]

- Fire Hazard: Keep away from open flames, sparks, and high-temperature sources.[1] It has a flash point of 36.5 °C.[2][3]
- Inhalation/Contact: Use in a well-ventilated area.[1] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from oxidizing agents.[1]

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- To cite this document: BenchChem. [Application Notes and Protocols for 4-Ethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094392#experimental-procedures-involving-4-ethyloctane]

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